molecular formula C19H27N3O3S2 B2380313 5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049443-43-7

5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2380313
CAS RN: 1049443-43-7
M. Wt: 409.56
InChI Key: KLNUZIYTUZOINZ-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a novel chemical compound synthesized through a three-step protocol. It exhibits promising antibacterial activity and contains several functional groups, including an ethyl group, a piperazine moiety, and a thiophene-2-sulfonamide unit .


Synthesis Analysis

  • Preparation of 1,2,4-triazole derivative : The 1,2,4-triazole scaffold is synthesized using a simple and efficient procedure .
  • Mannich reaction : The 1,2,4-triazole derivative reacts with a Mannich base, incorporating the piperazine ring .


Molecular Structure Analysis

  • 1H and 13C Nuclear Magnetic Resonance (NMR) : Reveals detailed structural information .

Scientific Research Applications

Receptor Antagonism and Drug Design

The compound has been studied for its potential as a 5-HT7 receptor antagonist. Research has indicated that certain derivatives of this compound show promising activity against 5-HT7 receptors with selectivity over other serotonin receptors, suggesting potential applications in designing drugs targeting these receptors (Yoon et al., 2008).

Chemical Synthesis and Reactivity

In another study, the compound's derivatives reacted with secondary amines, leading to the formation of different products depending on the reactants used. This highlights its reactivity and potential for use in synthetic chemistry, particularly in creating diverse chemical structures (Vasileva et al., 2018).

Structural Analysis and Computational Studies

Structural analysis and density functional theory (DFT) calculations have been performed on derivatives of this compound. These studies provide insights into the reactive sites and conformations of the molecules, which are crucial for understanding their pharmacological properties and for designing more effective drugs (Kumara et al., 2017).

Applications in CNS Disorders

Research has indicated that N-alkylated arylsulfonamides derived from the compound might have applications in treating central nervous system (CNS) disorders. These derivatives have been evaluated as potential multifunctional agents targeting multiple receptors, which could be beneficial in complex disease treatment (Canale et al., 2016).

β3-Adrenoceptor Agonism

Some piperazine sulfonamide derivatives of this compound have been identified as potent and selective β3-adrenoceptor agonists. This suggests potential applications in developing treatments for β3-AR-mediated pathological conditions (Perrone et al., 2009).

properties

IUPAC Name

5-ethyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c1-3-18-8-9-19(26-18)27(23,24)20-10-11-21-12-14-22(15-13-21)16-4-6-17(25-2)7-5-16/h4-9,20H,3,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNUZIYTUZOINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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